molecular formula C10H18N2O3 B11720932 tert-butyl N-(2-methyl-5-oxo-pyrrolidin-3-yl)carbamate

tert-butyl N-(2-methyl-5-oxo-pyrrolidin-3-yl)carbamate

Cat. No.: B11720932
M. Wt: 214.26 g/mol
InChI Key: PUJCDWPQPLVMHC-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-methyl-5-oxo-pyrrolidin-3-yl)carbamate is an organic compound with the molecular formula C10H18N2O3. It is a derivative of carbamic acid and is often used as a building block in organic synthesis. This compound is known for its stability and reactivity, making it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl N-(2-methyl-5-oxo-pyrrolidin-3-yl)carbamate can be synthesized through several methods. One common method involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative under controlled conditions. For instance, the reaction can be carried out in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . Another method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution and stirring at low temperatures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(2-methyl-5-oxo-pyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like cesium carbonate . The reactions are typically carried out under controlled temperatures and solvent conditions to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-(2-methyl-5-oxo-pyrrolidin-3-yl)carbamate serves as an important intermediate in the synthesis of complex pharmaceuticals and bioactive compounds. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development aimed at treating various diseases.

Key Applications :

  • Enzyme Inhibition : This compound has been explored for its potential as an enzyme inhibitor, modulating biochemical pathways crucial for disease treatment.
  • Drug Development : It plays a role in the design of bioactive molecules that target specific enzymes or receptors involved in disease mechanisms.

Biological Research

In biological studies, this compound is investigated for its pharmacological properties, particularly its interactions with biological targets.

Mechanism of Action :
The compound acts by binding to active sites on enzymes, altering their conformation, and affecting their catalytic efficiency. This interaction is critical for understanding its therapeutic potential and pharmacological profile.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of structurally similar compounds on astrocytes under oxidative stress induced by amyloid beta. The results demonstrated a significant reduction in cell death and inflammatory markers, suggesting a potential role for this compound in neuroprotection.

Case Study 2: Antimicrobial Activity

Research focused on the antimicrobial properties of pyrrolidine derivatives indicated that certain derivatives exhibited notable antibacterial activity against various pathogens. This highlights the potential therapeutic applications of this compound in treating infections.

Data Table: Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionModulates enzyme activity; potential applications in drug development
NeuroprotectionReduces cell death and inflammation in neurodegenerative models
Antimicrobial ActivityExhibits antibacterial effects against various pathogens

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including polymer production and coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-methyl-5-oxo-pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. It may act by modifying enzyme activity or binding to receptor sites, thereby influencing biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl N-(2-methyl-5-oxo-pyrrolidin-3-yl)carbamate include:

Uniqueness

What sets this compound apart is its specific structure, which imparts unique reactivity and stability. This makes it particularly valuable in synthetic chemistry and various research applications.

Biological Activity

Tert-butyl N-(2-methyl-5-oxo-pyrrolidin-3-yl)carbamate is a chemical compound notable for its structural features and potential biological activities. With the molecular formula C10H18N2O3C_{10}H_{18}N_{2}O_{3} and a molecular weight of 214.26 g/mol, this compound is recognized for its pyrrolidine derivative characteristics, which are linked to various pharmacological applications. The compound is identified by its CAS number 1824602-08-5 and has been the subject of research in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound includes:

  • A tert-butyl group , which contributes to its lipophilicity.
  • A carbamate functional group , enhancing its stability and solubility.
  • A pyrrolidine ring with specific substituents (2-methyl and 5-oxo), which may influence its biological interactions.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC10H18N2O3
Molecular Weight214.26 g/mol
CAS Number1824602-08-5
Functional GroupsTert-butyl, Carbamate
Ring StructurePyrrolidine

Pharmacological Potential

Research indicates that this compound may exhibit various biological activities, particularly in the context of drug development. Its structural analogs have shown promise in several therapeutic areas, including anti-inflammatory and neuroprotective effects.

  • Anti-inflammatory Activity : Compounds with similar structures have been studied for their ability to inhibit pro-inflammatory cytokines, suggesting that this compound could possess similar properties.
  • Neuroprotective Effects : The potential for this compound to interact with neural pathways may position it as a candidate for addressing neurodegenerative diseases, such as Alzheimer's disease.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of related compounds:

  • Inhibition of Enzymatic Activity : Certain derivatives have demonstrated inhibitory effects on enzymes such as p38 MAPK, with IC50 values in the low nanomolar range, indicating strong potential for anti-inflammatory applications .
  • Cytokine Production : Research has shown that related compounds can significantly reduce TNFα production in stimulated cells, further supporting their role in managing inflammatory responses .
  • Neuroprotective Mechanisms : Investigations into similar pyrrolidine-based compounds have highlighted their ability to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress .

Table 2: Comparative Biological Activities

Compound NameBiological ActivityIC50 Value (nM)
Pyrazolyl-Ureasp38 MAPK Inhibitor53
(S)-tert-butyl (5-oxopyrrolidin-3-yl)carbamateTNFα Production Inhibition820
This compoundPotential Anti-inflammatory EffectsTBD

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps, emphasizing the importance of reagent selection to achieve optimal yields. The compound's versatility allows for the exploration of various derivatives that may enhance its biological activity.

Synthesis Steps

  • Formation of Pyrrolidine Ring : Utilizing appropriate precursors to construct the pyrrolidine framework.
  • Carbamate Formation : Reacting the pyrrolidine derivative with a suitable carbamate reagent.
  • Purification : Employing techniques such as recrystallization or chromatography to isolate the desired product.

Properties

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

tert-butyl N-(2-methyl-5-oxopyrrolidin-3-yl)carbamate

InChI

InChI=1S/C10H18N2O3/c1-6-7(5-8(13)11-6)12-9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,11,13)(H,12,14)

InChI Key

PUJCDWPQPLVMHC-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC(=O)N1)NC(=O)OC(C)(C)C

Origin of Product

United States

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